2-Formyl-6-methoxyphenyl 2-chlorobenzoate
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Overview
Description
2-Formyl-6-methoxyphenyl 2-chlorobenzoate is an organic compound with the molecular formula C15H11ClO4. It is known for its unique chemical structure, which includes a formyl group, a methoxy group, and a chlorobenzoate ester. This compound is utilized in various scientific research fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-formyl-6-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methoxyphenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Formyl-6-methoxyphenyl 2-carboxybenzoate.
Reduction: 2-Hydroxymethyl-6-methoxyphenyl 2-chlorobenzoate.
Substitution: 2-Formyl-6-methoxyphenyl 2-aminobenzoate or 2-Formyl-6-methoxyphenyl 2-thiobenzoate.
Scientific Research Applications
2-Formyl-6-methoxyphenyl 2-chlorobenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorobenzoate ester moiety can participate in various biochemical pathways, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-6-methoxyphenyl benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Formyl-6-methoxyphenyl 4-chlorobenzoate: The chlorine atom is positioned differently, potentially altering its chemical properties.
2-Formyl-6-methoxyphenyl 2-bromobenzoate: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
2-Formyl-6-methoxyphenyl 2-chlorobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both a formyl and a methoxy group on the phenyl ring, along with the chlorobenzoate ester, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-13-8-4-5-10(9-17)14(13)20-15(18)11-6-2-3-7-12(11)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAULYQLPOVIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC=CC=C2Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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